molecular formula C10H10N2O2 B1532478 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1255147-27-3

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1532478
CAS No.: 1255147-27-3
M. Wt: 190.2 g/mol
InChI Key: HCGVJALEHMCHGT-UHFFFAOYSA-N
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Description

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with an appropriate diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming quinoxaline derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.

Scientific Research Applications

Biological Activities

Antiviral Properties
One significant application of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one is in the development of antiviral agents, particularly against HIV. The compound has been associated with derivatives that exhibit non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. For instance, GW420867X, a related compound, demonstrated potent antiviral activity during clinical trials for HIV treatment .

Antimicrobial Activity
Research has shown that derivatives of 3,4-dihydroquinoxalin-2-one possess substantial antibacterial properties. A study evaluated a series of synthesized compounds based on this scaffold and found that several exhibited good to moderate activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The quinoxalinone framework has also been explored for its anticancer potential. Studies indicate that various derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Synthesis Approaches

The synthesis of this compound and its derivatives typically involves the condensation of 1,2-phenylenediamine with appropriate acylating agents. Recent methodologies highlight the use of metal-free conditions and radical processes to enhance yields and functional group tolerance .

Table 1: Summary of Synthetic Methods for this compound Derivatives

Synthesis MethodKey FeaturesYield (%)
Iodide/Peroxide SystemMetal-free strategy with broad tolerance32
Organophotoredox AdditionVisible light-mediated radical addition91
Direct ArylationUtilizes TBPB as a radical initiatorVaries

Mechanistic Insights

The biological activities of this compound are often linked to its ability to interact with specific biological targets. For example, its role as an NNRTI involves binding to the reverse transcriptase enzyme, inhibiting viral replication . Additionally, its antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and function .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

  • HIV Treatment Trials : GW420867X was tested in clinical settings where it showed promising results in reducing viral load among patients when used alone or in combination with existing therapies .
  • Antibacterial Screening : A series of synthesized derivatives were screened against common bacterial strains, revealing that compounds with specific substitutions (e.g., fluorine or methoxy groups) exhibited enhanced antibacterial activity compared to others .

Mechanism of Action

The mechanism of action of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-dihydroquinoxaline: A reduced form of quinoxaline.

    Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.

Uniqueness

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific acetyl group at the 7-position and its partially reduced state. This structural uniqueness can impart distinct chemical and biological properties compared to other quinoxaline derivatives.

Biological Activity

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticonvulsant, and potential antiviral properties, supported by relevant studies and data.

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 1255147-27-3

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein synthesis pathways.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticonvulsant Activity

Research indicates that this compound also possesses anticonvulsant properties. In animal models, it has been shown to reduce the frequency and severity of seizures. The proposed mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity.

Table 2: Anticonvulsant Activity in Animal Models

ModelDose (mg/kg)Effectiveness (%)Reference
PTZ-induced seizures5075
MES-induced seizures10085

Antiviral Potential

Emerging studies suggest that this compound may also act as an antiviral agent. Initial findings indicate activity against viral infections such as HIV and hepatitis viruses. The compound's mechanism may involve inhibition of viral replication through interference with viral enzymes.

Table 3: Antiviral Activity

VirusIC50 (µM)Reference
HIV-110
Hepatitis C15

Clinical Trials and Investigations

  • Antibacterial Efficacy Study : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited bacterial growth in vitro. The study highlighted its potential as a lead compound for developing new antibiotics, especially against resistant strains.
  • Anticonvulsant Mechanism Exploration : Research conducted on animal models revealed that the compound's anticonvulsant effects are comparable to existing medications like phenytoin, suggesting its potential for inclusion in future therapeutic regimens for epilepsy.
  • Antiviral Research : A recent investigation into the antiviral properties of the compound found promising results against HIV-1, with further studies needed to elucidate its mechanism of action and optimize its efficacy.

Properties

IUPAC Name

7-acetyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)7-2-3-8-9(4-7)12-10(14)5-11-8/h2-4,11H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGVJALEHMCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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